4-n-Butyl-2-methylphenylisothiocyanat

Übersicht

Beschreibung

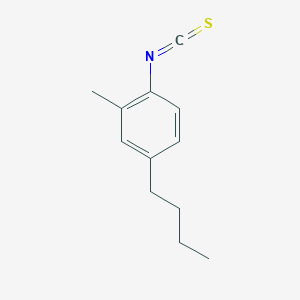

4-n-Butyl-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C12H15NS. It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Wissenschaftliche Forschungsanwendungen

4-n-Butyl-2-methylphenyl isothiocyanate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in proteomics research for labeling and detecting proteins.

Medicine: Investigated for its potential antimicrobial properties and its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

The primary target of 4-n-Butyl-2-methylphenyl isothiocyanate is the respiratory system . This compound is considered hazardous and can cause respiratory irritation .

Mode of Action

It is known to cause respiratory irritation, suggesting that it may interact with receptors or enzymes in the respiratory system .

Biochemical Pathways

Given its impact on the respiratory system, it may influence pathways related to respiration and oxygen transport .

Pharmacokinetics

Its safety data sheet indicates that it can be harmful if swallowed, in contact with skin, or if inhaled . This suggests that it can be absorbed through multiple routes and may have broad distribution within the body .

Result of Action

It is known to cause severe skin burns and eye damage, and may cause respiratory irritation . These effects suggest that it may cause cellular damage and inflammation in tissues with which it comes into contact .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-n-Butyl-2-methylphenyl isothiocyanate. It should be used only outdoors or in a well-ventilated area to minimize inhalation exposure . Additionally, it should be stored in a well-ventilated place with the container kept tightly closed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-n-Butyl-2-methylphenyl isothiocyanate can be synthesized through several methods:

From Amines and Thiophosgene: This method involves the reaction of the corresponding amine with thiophosgene.

From Amines and Carbon Disulfide: This method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.

From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.

Industrial Production Methods

The industrial production of 4-n-Butyl-2-methylphenyl isothiocyanate typically involves the reaction of phenyl isothiocyanate with the corresponding amines under mild conditions and nitrogen protection. This method is preferred due to its low toxicity, cost-effectiveness, and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-n-Butyl-2-methylphenyl isothiocyanate undergoes several types of chemical reactions:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: It is susceptible to hydrolysis, forming amines and carbonyl sulfide.

Reduction: Electrochemical reduction of isothiocyanates can yield thioformamides.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines and alcohols.

Hydrolysis Conditions: Typically involves water or aqueous solutions.

Reduction Conditions: Electrochemical reduction often requires specific catalysts and controlled environments.

Major Products

Substituted Products: Depending on the nucleophile used, various substituted products can be formed.

Amines and Carbonyl Sulfide: Products of hydrolysis.

Thioformamides: Products of electrochemical reduction.

Vergleich Mit ähnlichen Verbindungen

4-n-Butyl-2-methylphenyl isothiocyanate can be compared with other isothiocyanates such as:

Allyl Isothiocyanate: Found in mustard oils and known for its pungent flavor and antimicrobial properties.

Phenyl Isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.

Benzyl Isothiocyanate: Derived from glucotropaeolin and studied for its anticancer properties.

Uniqueness

4-n-Butyl-2-methylphenyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and applications in scientific research. Its butyl and methyl substituents influence its physical and chemical properties, making it suitable for specialized applications in chemistry and biology.

Biologische Aktivität

4-n-Butyl-2-methylphenyl isothiocyanate (BMPI) is a member of the isothiocyanate family, which are sulfur-containing compounds known for their diverse biological activities. This article explores the biological activity of BMPI, focusing on its anticancer properties, effects on cellular mechanisms, and potential therapeutic applications.

BMPI can be synthesized from 4-n-butyl-2-methylphenol through a reaction with thiophosgene or other isothiocyanate precursors. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of BMPI. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 15.3 | Induction of apoptosis |

| MCF-7 (Breast) | 12.7 | Cell cycle arrest |

| HT-29 (Colon) | 10.5 | Inhibition of proliferation |

The compound exhibits a dose-dependent cytotoxic effect, significantly reducing cell viability at higher concentrations. The mechanism primarily involves the induction of apoptosis and disruption of cell cycle progression, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

BMPI's biological activity can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : BMPI induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

- Inhibition of Histone Deacetylases (HDACs) : This inhibition alters gene expression patterns associated with cell growth and survival.

- Modulation of Signaling Pathways : BMPI affects pathways such as NF-κB and MAPK, which are crucial for cell survival and proliferation .

Case Studies

A notable study evaluated the effects of BMPI on prostate cancer cells. The results showed that treatment with BMPI led to significant reductions in cell migration and invasion capabilities, indicating its potential as an anti-metastatic agent. Additionally, combination treatments with standard chemotherapeutics enhanced the efficacy of these drugs, suggesting a synergistic effect .

Toxicity and Safety Profile

While BMPI demonstrates promising anticancer activity, its toxicity profile must be considered. Studies indicate that at therapeutic doses, BMPI exhibits low toxicity towards normal cells. However, further research is necessary to fully understand its safety profile in vivo.

Eigenschaften

IUPAC Name |

4-butyl-1-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NS/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMLHJJEHDPCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427254 | |

| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-37-5 | |

| Record name | 4-Butyl-1-isothiocyanato-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.